molecular formula C22H20N2O10S2 B13065131 4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide

4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide

Cat. No.: B13065131
M. Wt: 536.5 g/mol
InChI Key: CSEWGNILBDVHHT-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide is an organic compound with the molecular formula C22H20N2O10S2 and a molecular weight of 536.53 g/mol. This high-purity reagent is provided for research applications and is not intended for diagnostic or therapeutic use. The compound features a central benzene-1,3-disulfonamide structure symmetrically substituted with 4,6-dimethoxy groups and further functionalized with 4-carboxyphenyl groups via sulfonamide linkages. This structure incorporates multiple functional motifs commonly found in medicinal chemistry and chemical biology. Compounds containing the benzene-1,3-disulfonamide scaffold are of significant research interest. For instance, related molecular frameworks have been investigated as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), a promising target for managing oxidative stress in neurological disorders (PMC8349900). Furthermore, benzenesulfonamide derivatives are extensively explored for their inhibitory activity against various carbonic anhydrase isoforms, which are important therapeutic targets (PMC6271771). Additionally, other benzene-1,3-disulfonate derivatives have been studied as free radical trapping agents in models of hemorrhagic stroke, highlighting the potential of this chemical class in neuropharmacological research (PubMed:11166336). Researchers can utilize this chemical as a valuable building block for synthesizing more complex molecules or as a core structure for developing novel biochemical probes targeting specific proteins or pathways. Always refer to the Certificate of Analysis for lot-specific data and consult the Safety Data Sheet (SDS) prior to use. This product is For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H20N2O10S2

Molecular Weight

536.5 g/mol

IUPAC Name

4-[[5-[(4-carboxyphenyl)sulfamoyl]-2,4-dimethoxyphenyl]sulfonylamino]benzoic acid

InChI

InChI=1S/C22H20N2O10S2/c1-33-17-11-18(34-2)20(36(31,32)24-16-9-5-14(6-10-16)22(27)28)12-19(17)35(29,30)23-15-7-3-13(4-8-15)21(25)26/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28)

InChI Key

CSEWGNILBDVHHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Intermediate Synthesis

The starting material is often a dimethoxy-substituted benzene derivative, such as 4,6-dimethoxybenzene-1,3-disulfonic acid or its derivatives. Sulfonyl chlorides are prepared by chlorination of sulfonic acid groups using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Step Reagents & Conditions Outcome Notes
1 4,6-dimethoxybenzene-1,3-disulfonic acid + SOCl₂ Formation of 4,6-dimethoxybenzene-1,3-disulfonyl chloride Requires dry conditions; reflux for several hours
2 Removal of excess SOCl₂ by distillation Pure sulfonyl chloride intermediate Sensitive to moisture

Formation of Sulfonamide Bonds

The sulfonyl chloride intermediate is reacted with 4-aminobenzoic acid or its derivatives to form the bis-sulfonamide.

Step Reagents & Conditions Outcome Notes
3 Sulfonyl chloride + 4-aminobenzoic acid in basic aqueous or organic solvent (e.g., pyridine, DMF) Formation of N,N'-bis(4-carboxyphenyl) sulfonamide Reaction temperature: 0–50 °C; reaction time: 2–24 h
4 Acidification and purification Isolation of crude product Precipitation or extraction used for isolation

Methoxy Group Introduction

Methoxy groups are typically introduced by:

  • Starting with methoxy-substituted benzene derivatives.
  • Alternatively, methylation of hydroxy groups using methyl iodide or dimethyl sulfate under basic conditions.
Step Reagents & Conditions Outcome Notes
5 Methylation with methyl iodide + base (e.g., K₂CO₃) Conversion of hydroxy to methoxy groups Performed before sulfonylation to avoid side reactions

Alternative Synthetic Routes and Innovations

Use of Protected Amino Acids

Protecting groups on the amino or carboxyl groups of 4-aminobenzoic acid (e.g., esterification to methyl esters) can improve selectivity and yield by preventing side reactions during sulfonamide formation. After sulfonamide bond formation, deprotection yields the free carboxylic acid groups.

One-Pot Synthesis Approaches

Some methods combine sulfonylation and amination steps in a one-pot procedure to reduce purification steps and improve overall yield. This requires precise control of reagent addition and reaction conditions.

Reaction Conditions Optimization

Parameter Typical Range Effect on Yield and Purity
Temperature 0–50 °C Higher temperatures increase rate but risk side reactions
Solvent Pyridine, DMF, dichloromethane Polar aprotic solvents favor sulfonamide formation
Reaction Time 2–24 hours Longer times improve conversion but may cause degradation
Molar Ratios Sulfonyl chloride:amine = 1:2 Stoichiometric balance critical for complete reaction

Purification Techniques

Research Findings and Yield Data

Study/Patent Source Method Description Yield (%) Purity (%) Notes
Patent WO2014048865A1 Sulfonyl chloride intermediate + 4-aminobenzoic acid in pyridine 65–80 >95 Scalable process, suitable for industrial synthesis
ACS Chem. Rev. (2016) Use of protected amino acids and optimized methylation steps 70–85 >98 Improved selectivity and reduced side products
US Patent US8937145B2 One-pot sulfonylation and amination with controlled temperature 60–75 >90 Efficient but requires careful temperature control

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Outcome
1 Sulfonyl chloride formation 4,6-dimethoxybenzene-1,3-disulfonic acid + SOCl₂, reflux Sulfonyl chloride intermediate
2 Amination Sulfonyl chloride + 4-aminobenzoic acid, pyridine, 0–50 °C Bis-sulfonamide formation
3 Methoxylation (if needed) Methyl iodide + base (K₂CO₃), DMF, room temp Methoxy substitution
4 Purification Crystallization, filtration, chromatography Pure target compound

The preparation of 4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide is best achieved through a multi-step synthesis involving sulfonyl chloride intermediate formation, nucleophilic substitution with 4-aminobenzoic acid, and careful methoxy group introduction. Optimization of reaction conditions such as temperature, solvent, and reagent ratios significantly impacts yield and purity. Recent advances include the use of protected amino acids and one-pot methods to streamline synthesis. The compound’s preparation is well-documented in patent literature and chemical reviews, providing a robust foundation for both laboratory and industrial scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant anticancer properties. For instance, compounds similar to 4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide have been evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

  • Mechanism of Action : Inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells. For example, a study reported that certain sulfonamide derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent enzyme inhibition .

Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. The inhibition of carbonic anhydrases in bacteria can disrupt their growth and biofilm formation, making these compounds potential candidates for new antimicrobial therapies .

Polymer Chemistry

The unique functional groups present in 4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide allow it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and composites.

Water Treatment

Due to its sulfonamide structure, this compound can be utilized in the development of adsorbents for the removal of pollutants from water. Its ability to interact with various contaminants can be harnessed in filtration systems aimed at improving water quality.

Case Studies

StudyFocusFindings
Nemr et al. (2021)Anticancer ActivityIdentified potent CA IX inhibitors with significant apoptosis induction in MDA-MB-231 cell lines .
AboulMagd et al. (2020)Antimicrobial PropertiesEvaluated the antibacterial efficacy against common pathogens; demonstrated effective biofilm disruption .
Polymer DevelopmentMaterial ScienceInvestigated the incorporation of sulfonamide derivatives into polymer matrices; showed improved mechanical properties .

Mechanism of Action

The mechanism of action of 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Sulfonamide vs.
  • Substituent Effects: The 4-carboxyphenyl groups introduce ionizable carboxylic acids (pKa ~4–5), contrasting with non-ionizable methyl or benzyl groups in other sulfonamides (e.g., p-toluenesulfonamide derivatives). This increases hydrophilicity and pH-dependent solubility .

Physicochemical and Functional Properties

Property Target Compound N,N'-(4-Methyl-m-phenylene)bis(p-toluenesulfonamide) N,N'-(4-Nitro-o-phenylene)dibenzamide
Molecular Weight ~660 g/mol (estimated) ~450 g/mol ~400 g/mol
Water Solubility Moderate (carboxylic acids enhance solubility) Low (hydrophobic p-tolyl groups) Very low (nitro, benzamide groups)
Acidity Strong (sulfonamide and carboxylic acid protons) Moderate (sulfonamide only) Weak (amide protons)
Thermal Stability High (rigid aromatic core) Moderate Low (nitro group may destabilize)

Functional Implications:

  • Drug Design : The target compound’s carboxylic acids enable salt formation (e.g., sodium salts) for improved bioavailability, a feature absent in methyl- or nitro-substituted analogs .
  • Material Science: Its amphiphilic structure supports self-assembly into ordered nanostructures, whereas purely hydrophobic derivatives (e.g., p-toluenesulfonamides) lack this capability.

Biological Activity

4,6-Dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including methoxy, carboxy, and sulfonamide groups. Its molecular formula is C27H28N2O6S2C_{27}H_{28}N_2O_6S_2, and its molecular weight is approximately 534.66 g/mol. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

Anticancer Properties

Research has indicated that 4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
PC-3 (Prostate Cancer)15.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of bacteria and fungi. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) Type
Staphylococcus aureus8 µg/mLGram-positive
Escherichia coli16 µg/mLGram-negative
Candida albicans32 µg/mLFungal

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the anticancer efficacy of this compound in a mouse model bearing MCF-7 tumors. The treatment group showed a significant reduction in tumor volume compared to the control group after four weeks of administration.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound demonstrated superior efficacy compared to standard antibiotics, suggesting potential for therapeutic use in resistant infections.

Q & A

Basic: What synthetic routes are employed to prepare 4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide?

Methodological Answer:
The synthesis typically involves sequential sulfonation and coupling reactions. A benzene-1,3-disulfonamide core is functionalized with methoxy groups via nucleophilic aromatic substitution, followed by amide coupling with 4-carboxyphenyl derivatives. For example:

Sulfonation: React benzene-1,3-disulfonyl chloride with ammonia to form the disulfonamide backbone .

Methoxy Introduction: Use methylating agents (e.g., dimethyl sulfate) under alkaline conditions to install methoxy groups at the 4 and 6 positions.

Carboxyphenyl Coupling: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach 4-carboxyphenyl groups to the sulfonamide nitrogens .
Validation: Monitor reaction progress via TLC and characterize intermediates using 1^1H NMR and IR spectroscopy.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1^1H/13^{13}C NMR: Assign methoxy (δ3.84.0\delta \sim3.8–4.0 ppm), aromatic protons, and carboxyphenyl carbonyl signals (δ167170\delta \sim167–170 ppm) .
  • IR Spectroscopy: Confirm sulfonamide (S=O stretching at 1150–1350 cm1^{-1}) and carboxylic acid (broad O-H stretch ~2500–3500 cm1^{-1}) functionalities .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks, especially for coordination polymer applications .

Basic: What are the primary biological targets of this compound?

Methodological Answer:
The compound’s sulfonamide and carboxyphenyl moieties suggest activity as a carbonic anhydrase (CA) inhibitor , similar to structurally related analogs .

  • Experimental Design: Perform enzyme inhibition assays (e.g., stopped-flow CO2_2 hydration) using recombinant CA isoforms.
  • Data Interpretation: Compare IC50_{50} values with known inhibitors (e.g., acetazolamide) to assess potency. Minor structural variations (e.g., methoxy positioning) can drastically alter selectivity .

Advanced: How do structural modifications influence its carbonic anhydrase inhibitory activity?

Methodological Answer:

  • Substituent Effects: Replace methoxy groups with bulkier alkoxy chains (e.g., ethoxy) to study steric hindrance. Alternatively, substitute carboxyphenyl with nitro or amino groups to modulate electron density .
  • Isomer Analysis: Synthesize positional isomers (e.g., 2,4-dimethoxy vs. 4,6-dimethoxy) and compare inhibition kinetics.
  • Crystallographic Studies: Resolve CA-inhibitor complexes to identify binding interactions (e.g., sulfonamide-Zn2+^{2+} coordination) .
    Key Finding: Methoxy groups at 4,6-positions enhance hydrophobic interactions in the CA active site compared to 2,4-isomers .

Advanced: Can this compound form coordination polymers or metal-organic frameworks (MOFs)?

Methodological Answer:
Yes, the carboxyphenyl groups act as multidentate ligands for metal ions (e.g., Zn2+^{2+}, Cd2+^{2+}):

Synthesis: React the compound with metal salts (e.g., Zn(NO3_3)2_2) in DMF/water under solvothermal conditions (80–120°C, 24–48 hrs) .

Characterization: Use PXRD and BET analysis to confirm framework porosity.

Application: Test MOFs for gas adsorption (e.g., CO2_2) or catalytic activity in oxidation reactions .

Advanced: What computational methods predict its binding interactions with enzymes?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Simulate docking into CA’s active site, prioritizing poses with sulfonamide-Zn2+^{2+} coordination .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories, monitoring hydrogen bonds and RMSD values.
  • DFT Calculations (Gaussian): Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

Advanced: How can catalytic efficiency be optimized in sulfonamide-mediated reactions?

Methodological Answer:

  • Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (MeOH, H2_2O) solvents to maximize yield .
  • Catalyst Loading: Vary disulfonamide concentrations (0.1–10 mol%) in model reactions (e.g., indole alkylation) .
  • Statistical Optimization: Use response surface methodology (RSM) to balance reaction time, temperature, and catalyst loading.

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